Deoxyadenosine

説明

Deoxyadenosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

2'-Deoxyadenosine has been reported in Fritillaria przewalskii, Homo sapiens, and other organisms with data available.

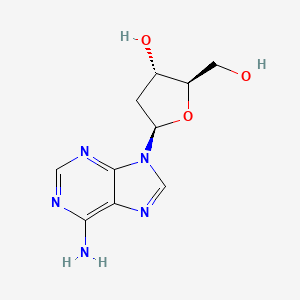

2'-deoxyadenosine is a purine nucleoside component of DNA comprised of adenosine linked by its N9 nitrogen to the C1 carbon of deoxyribose.

This compound is a derivative of nucleoside adenosine. It is comprised of adenine attached to a deoxyribose moiety via a N9-glycosidic bond. Deoxyribose differs from ribose by the absence of oxygen in the 3' position of its ribose ring. This compound is a critical component of DNA.

2'-Deoxyadenosine is a metabolite found in or produced by Saccharomyces cerevisiae.

was (MH) this compound (68-89)

Structure

3D Structure

特性

IUPAC Name |

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXZPDWKRNYJJZ-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883624 | |

| Record name | Adenosine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [La-Mar-Ka MSDS], Solid | |

| Record name | 2'-Deoxyadenosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

958-09-8, 40627-14-3, 16373-93-6 | |

| Record name | Deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000958098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyformycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040627143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine, 2'-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxyadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-Deoxyadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-DEOXYADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P582C98ULC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189 °C | |

| Record name | Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Biological functions of deoxyadenosine in cellular dynamics

Deoxyadenosine Dynamics: Metabolic Regulation, Cytotoxicity, and Therapeutic Targeting

Executive Summary

This compound (dA) is not merely a passive building block for DNA; it is a potent metabolic regulator capable of driving cellular fate between proliferation and apoptosis. While its phosphorylated form, dATP, is essential for DNA replication, its accumulation is paradoxically lymphotoxic. This guide dissects the dual nature of dA, detailing the enzymatic tug-of-war between Adenosine Deaminase (ADA) and Deoxycytidine Kinase (dCK), the structural mechanism of Ribonucleotide Reductase (RNR) inhibition, and the direct role of dATP in apoptosome assembly.

The Metabolic Nexus: Phosphorylation vs. Deamination

The cellular concentration of dA is dictated by a kinetic competition between catabolism (detoxification) and anabolism (activation).

-

The Detoxification Route (Dominant): In healthy cells, Adenosine Deaminase (ADA) rapidly deaminates dA into deoxyinosine, which is non-toxic and further degraded. This prevents the accumulation of dATP.

-

The Activation Route (Regulated): Deoxycytidine Kinase (dCK) phosphorylates dA to dAMP. This is the rate-limiting step in the salvage pathway. In lymphoid cells (T and B cells), dCK activity is high while ADA activity can be limiting.

Clinical Relevance: In ADA-SCID (Severe Combined Immunodeficiency), the detoxification route is blocked. dA is forced down the activation route, leading to massive dATP accumulation, which is selectively toxic to developing lymphocytes.

Visualization: The Metabolic Fork

The following diagram illustrates the critical divergence point for this compound.

Caption: The kinetic competition between ADA (detoxification) and dCK (activation). In ADA deficiency, flux shifts entirely toward dATP accumulation.

Mechanism of Cytotoxicity: The "dATP Trap"

The lymphotoxicity of dA is primarily driven by the allosteric inhibition of Ribonucleotide Reductase (RNR) . RNR is the sole enzyme responsible for the de novo conversion of ribonucleotides (NDPs) to deoxyribonucleotides (dNDPs).[1]

The Allosteric Lock

RNR has two allosteric sites:

-

Activity Site (A-site): Controls overall enzyme activity.

-

Specificity Site (S-site): Controls which substrate is reduced.

When dATP concentrations spike (as in ADA deficiency or Cladribine therapy), dATP binds tightly to the A-site . This induces the formation of an inactive

Consequence: The cell cannot produce dCTP, dGTP, or dTTP. Without these building blocks, DNA replication halts in the S-phase, triggering replication stress and eventual cell death.

Table 1: RNR Allosteric Regulation

| Effector Bound (A-Site) | RNR State | Consequence |

| ATP | Active | Enzyme reduces NDPs to dNDPs (Balanced pools).[2][3] |

| dATP (Low Conc.)[4] | Specificity Reg. | Modulates substrate preference (e.g., CDP reduction). |

| dATP (High Conc.) | Inactive | Forms inactive hexamer ( |

Visualization: RNR Inhibition Loop

Caption: High dATP levels bind the RNR A-site, causing oligomerization into an inactive state and depleting other dNTP pools.

The Mitochondrial Apoptosis Pathway

Beyond replication arrest, dATP is a direct cofactor in the intrinsic apoptotic machinery.

-

Cytochrome c Release: Cellular stress (e.g., dNTP depletion) causes mitochondria to release Cytochrome c.

-

Apoptosome Assembly: Apaf-1 (Apoptotic protease activating factor-1) requires dATP (or ATP) to oligomerize.[5][6][7][8]

-

The dATP Advantage: Biochemical studies indicate that dATP is as effective, if not more potent, than ATP in promoting Cytochrome c-dependent Apaf-1 oligomerization.

-

Caspase Activation: The dATP-Apaf-1-Cyt-c complex (Apoptosome) recruits and activates Procaspase-9, leading to the executioner Caspase-3 cascade.

Experimental Protocols

To study dA dynamics, researchers must quantify intracellular pools and assess toxicity.

Protocol A: Quantification of Intracellular dNTP Pools (HPLC)

Goal: To verify dATP accumulation and depletion of other dNTPs.

-

Cell Harvesting: Harvest

cells. Wash with ice-cold PBS. -

Extraction: Resuspend pellet in 60% ice-cold methanol. Incubate at -20°C for 1 hour (precipitates proteins).

-

Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

-

Lyophilization: Speed-vac supernatant to dryness. Resuspend in mobile phase (e.g., Ammonium Phosphate buffer).

-

HPLC Setup:

-

Column: Anion Exchange (e.g., Partisil-10 SAX) or Porous Graphitic Carbon.

-

Mobile Phase: Gradient of Ammonium Phosphate (pH 3.5 to pH 5.0).

-

Detection: UV at 254 nm.

-

-

Validation: Spike samples with known dNTP standards to confirm retention times.

Protocol B: Assessing Apoptosis (Annexin V/PI)

Goal: Distinguish between necrosis and dA-mediated apoptosis.

-

Treatment: Treat cells with this compound (0–100

M) -

Staining: Wash cells in Binding Buffer. Add Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI - stains permeable/dead cells).

-

Flow Cytometry:

-

Annexin V+/PI-: Early Apoptosis (dA effect).

-

Annexin V+/PI+: Late Apoptosis/Necrosis.

-

Therapeutic Implications

Understanding dA dynamics drives drug development for leukemias.

-

ADA Inhibitors (Pentostatin): Mimic the ADA-SCID phenotype therapeutically. By inhibiting ADA, they force dA accumulation in malignant T-cells, triggering apoptosis.

-

Nucleoside Analogs (Cladribine/2-CdA): These are "dA mimics" resistant to ADA deamination. They are phosphorylated by dCK to Cladribine-TP, which inhibits RNR and incorporates into DNA, causing chain termination.

References

-

Hershfield, M. S., et al. (1982). This compound-induced G1-phase arrest in T lymphoblasts.Journal of Biological Chemistry .

-

Fairbanks, L. D., et al. (1995). Mechanism of this compound toxicity in human B and T lymphoblasts.Journal of Biological Chemistry .

-

Zou, H., et al. (1999). An APAF-1.cytochrome c multimeric complex is a functional apoptosome that activates procaspase-9.[5][7]Journal of Biological Chemistry .

-

Cochran, A. R., et al. (2015). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer.[1]Biochemistry .[2][3][4][5][9][10][11][12][13][14][15][16]

-

Sherman, P. A., & Fyfe, J. A. (1990). Enzymatic assay for deoxyribonucleoside triphosphates using DNA polymerase and labeled dATP.Analytical Biochemistry .

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis for allosteric regulation of human ribonucleotide reductase by nucleotide-induced oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

- 5. pnas.org [pnas.org]

- 6. Atomic structure of the apoptosome: mechanism of cytochrome c- and dATP-mediated activation of Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. ashpublications.org [ashpublications.org]

- 15. Apoptosis: a Janus bifrons in T-cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

Deoxyadenosine: The Double-Edged Sword of DNA Repair

A Technical Guide for Researchers and Drug Developers

Executive Summary

Deoxyadenosine (dA) is not merely a passive building block; it is a master regulator of genomic stability.[1][2] While its triphosphate form, dATP, is essential for DNA polymerase activity during repair synthesis, its accumulation triggers a lethal feedback loop that paralyzes the cell's repair machinery.

This guide moves beyond basic biochemistry to explore the operational mechanics of dA in DNA repair. We analyze its metabolic flux, its weaponization in nucleoside analog therapies (e.g., Cladribine, Fludarabine), and provide validated protocols for quantifying its intracellular dynamics.

Part 1: Mechanistic Foundations

The Metabolic Supply Chain

For DNA repair to occur, dA must be salvaged or synthesized de novo and phosphorylated to dATP.[2] This pathway is tightly regulated.[1] In resting cells (G0), the dNTP pool is minute, making the salvage pathway critical for repairing spontaneous or radiation-induced breaks.

-

Salvage Pathway: dA is phosphorylated by Deoxycytidine Kinase (dCK) (and to a lesser extent Adenosine Kinase) to dAMP.[1]

-

The Critical Checkpoint (ADA): Adenosine Deaminase (ADA) irreversibly deaminates dA to Deoxyinosine (dI), preventing toxic accumulation.[1]

-

The "dATP Trap": This is the central regulatory mechanism. Excess dATP binds to the allosteric specificity site of Ribonucleotide Reductase (RNR) , shutting down the reduction of all four ribonucleotides (CDP, UDP, GDP, ADP) to dNTPs.

Causality: If ADA is inhibited or absent (as in SCID), dA accumulates

Visualization: The dATP Feedback Loop

The following diagram illustrates the metabolic flux and the "dATP Trap" mechanism.

Figure 1: The metabolic fate of this compound.[1] Note the dual role of dATP: a substrate for repair (Green) and a potent inhibitor of RNR (Red), creating a self-limiting system if unregulated.[1]

Part 2: Therapeutic Exploitation (Analogs)

In drug development, we exploit the dA pathway to induce "synthetic lethality" in cancer cells, particularly lymphoid malignancies with high dCK/low ADA ratios.

| Analog | Mechanism of Action | Repair Impact |

| Cladribine (2-CdA) | Resistant to ADA deamination.[1][3] Accumulates as 2-CdATP. | 1. RNR Inhibition: Depletes dNTP pools.2.[1] Chain Termination: Incorporates into DNA, stalling repair polymerases. |

| Fludarabine (F-ara-A) | Resistant to ADA.[1][3] Inhibits DNA Pol | Excision Repair Blockade: Prevents gap filling during NER/BER, converting single-strand breaks into lethal double-strand breaks.[1] |

| Cordycepin (3'-dA) | Lacks 3'-OH group.[1] | Obligate Chain Terminator: Once incorporated, no further nucleotides can be added, instantly halting repair synthesis. |

Key Insight for Drug Design: Successful dA analogs must be excellent substrates for dCK (to enter the pool) but poor substrates for ADA (to survive catabolism).[1]

Part 3: Experimental Protocols

To study dA's role or test new analogs, you must accurately measure dNTP pools and repair activity. Standard enzymatic assays are often insufficient due to cross-reactivity.

Protocol A: High-Fidelity dNTP Quantification (LC-MS/MS)

Objective: Quantify intracellular dATP levels relative to other dNTPs to assess "Pool Imbalance".[1]

Methodological Logic:

-

Quenching: Metabolism is rapid (turnover < 1s).[1] Immediate quenching with cold methanol is non-negotiable to stop kinase/phosphatase activity.

-

Extraction: Acidic extraction can hydrolyze dNTPs to dNDPs. We use a neutral MeOH/Water system to preserve triphosphate integrity.

Workflow:

-

Harvest: Pellet

cells. Wash 1x with ice-cold PBS.[1] -

Lysis/Extraction: Add 500 µL 80% Methanol (LC-MS grade) pre-chilled to -80°C.

-

Internal Standard: Spike with 10 pmol [

]-dATP (stable isotope) to correct for ionization suppression. -

Disruption: Vortex vigorously (30s) or sonicate (ice bath, 1 min). Incubate at -80°C for 1 hour to precipitate proteins.

-

Clarification: Centrifuge at 15,000 x g for 15 min at 4°C. Collect supernatant.

-

Evaporation: Dry supernatant under nitrogen stream or SpeedVac (keep temp < 30°C). Reconstitute in 50 µL mobile phase (e.g., 10 mM Ammonium Acetate, pH 9).

-

Analysis: Inject onto a Porous Graphitic Carbon (PGC) column (Hypercarb). PGC is essential for separating polar triphosphates that do not retain on C18.[1]

Protocol B: In Vitro DNA Repair Synthesis Assay

Objective: Measure the incorporation of dA (as dATP) into damaged DNA plasmids, independent of replication.

Workflow Diagram:

Figure 2: Workflow for isolating repair synthesis from replicative synthesis.

Step-by-Step:

-

Substrate Prep: Treat pUC19 plasmid with UV-C (

) to induce pyrimidine dimers (NER substrate).[1] -

Reaction Mix (25 µL):

-

300 ng Damaged Plasmid.[1]

-

50 µg Nuclear Extract (HeLa or Lymphocyte).[1]

-

ATP regenerating system (Creatine phosphokinase).[1]

-

Tracer: 2 µCi

-dATP (or Biotin-16-dUTP for non-rad).[1] -

Inhibitor: Aphidicolin (2 µg/mL) to inhibit Pol

(replicative synthesis), ensuring only Pol

-

-

Incubation: 30°C for 3 hours.

-

Purification: Proteinase K digestion

Phenol/Chloroform extraction -

Quantification: Linearize plasmid (BamHI digest). Run on 1% agarose gel.[1][4] Dry gel and expose to phosphorimager.

-

Result: Bands appearing only in damaged lanes indicate repair synthesis.

-

Part 4: Technical Challenges & Troubleshooting

| Issue | Cause | Solution |

| High Background Signal | Non-specific binding of dATP or Replicative Synthesis.[1] | Add Aphidicolin to block replication. Ensure plasmid is supercoiled (nicked plasmid recruits repair non-specifically).[1] |

| dATP Degradation | Phosphatase activity in crude extracts. | Include phosphatase inhibitors (NaF, Sodium Orthovanadate) in lysis buffers.[1] Keep all steps at 4°C. |

| Low Sensitivity (LC-MS) | Ion suppression by salts/media.[1] | Use a Solid Phase Extraction (SPE) step (WAX cartridge) before injection to remove salts.[1] |

References

-

Reichard, P. (1988).[1] Interactions between deoxyribonucleotide and DNA synthesis. Annual Review of Biochemistry. [1]

-

Niida, H., et al. (2010).[1] Depletion of Chk1 leads to premature activation of Cdc2-cyclin B and mitotic catastrophe. Journal of Cell Biology. (Context: dATP regulation and checkpoints).

-

Hakansson, P., et al. (2006).[1] Regulation of deoxyribonucleotide pools and genome stability.[5][6][7][8][9] Cold Spring Harbor Symposia on Quantitative Biology.

-

Sherman, I. W. (2020).[1] Molecular targets of nucleoside analogs in DNA repair. (General reference for Cladribine mechanisms).

-

Starheim, K. K., et al. (2016).[1] Intracellular dNTP pool imbalance and DNA damage.[6][8][10] Nucleic Acids Research.[1]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]

- 3. Inhibition of DNA repair by this compound in resting human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]

- 7. Understanding the interplay between dNTP metabolism and genome stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Deoxyribonucleotides as genetic and metabolic regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Epigenetic Enigma: Technical Validation and Therapeutic Potential of DNA N6-methyladenosine (6mA)

Part 1: Executive Summary & The Paradigm Shift

For decades, the "fifth base" of eukaryotic DNA was exclusively defined as 5-methylcytosine (5mC).[1][2] N6-methyladenosine (6mA)—a dominant mark in prokaryotic restriction-modification systems—was dismissed as a bacterial contaminant or a biological accident in higher organisms.[1]

This dogma has been dismantled.[1] Driven by Third-Generation Sequencing (TGS) and high-sensitivity mass spectrometry, we now recognize 6mA as a rare but potent epigenetic regulator in eukaryotes, including C. elegans, Drosophila, and mammals.[1] Unlike the abundant 5mC (repressive), 6mA often associates with active transcription, stress responses, and mitochondrial regulation.[1]

The Challenge: The field is currently navigating a "crisis of validation." Early antibody-based studies suffered from severe off-target effects (binding RNA m6A or bacterial contaminants).[1] As researchers, we must pivot from "discovery" to "rigorous validation."[1] This guide outlines the precise mechanisms, the only reliable detection workflows, and the emerging therapeutic targets in Glioblastoma and metabolic disease.

Part 2: The Biological Mechanism (Writers, Erasers, and Consequences)[3][4]

In mammals, the 6mA landscape is dynamic, regulated by a dedicated enzymatic machinery that is distinct from the 5mC system.

The Writer: METTL4

While METTL3 writes m6A on RNA, METTL4 has been identified as the primary methyltransferase for DNA 6mA in mammals.

-

Localization: Predominantly mitochondrial, but translocates to the nucleus under specific stress conditions.

-

Mechanism: Transfers a methyl group from S-adenosylmethionine (SAM) to the N6 position of adenine.[1]

-

Pathology: Overexpression of METTL4 in cardiomyocytes leads to accumulation of 6mA in mitochondrial DNA (mtDNA), causing transcriptional stalling and heart failure.[3]

The Eraser: ALKBH1

ALKBH1 (AlkB Homolog 1) is a dioxygenase that reverses the methylation.[4][5]

-

Function: Oxidizes the methyl group, releasing formaldehyde and restoring the adenine.

-

Oncology Link: In Glioblastoma Stem Cells (GSCs), ALKBH1 is often downregulated or dysregulated.[1] High levels of 6mA (due to low ALKBH1 activity) at specific loci promote heterochromatin formation and silence developmental genes, locking cells in a stem-like, proliferative state.[1]

The "Reader" (Chromatin Context)

Unlike RNA, where specific proteins (YTH domain) "read" the mark, DNA 6mA functions largely by altering physical DNA properties.[1] The methyl group in the major groove destabilizes base pairing and prevents the binding of specific repressor proteins, or conversely, recruits chromatin remodelers to open DNA.

Visualization: The 6mA Regulatory Cycle

Figure 1: The Dynamic Cycle of DNA 6mA. METTL4 installs the methyl mark using SAM, while ALKBH1 removes it. The presence of 6mA directly influences chromatin architecture.

Part 3: Detection Technologies (The "How-To")

Critical Warning: Do NOT rely solely on Dot Blots or DIP-seq (DNA Immunoprecipitation) for 6mA detection.[1]

-

Reason: Commercial antibodies for 6mA have high cross-reactivity with RNA m6A (which is 1000x more abundant) and bacterial DNA contaminants.[1]

-

Solution: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for quantification and SMRT Sequencing for mapping.[1]

Protocol A: UHPLC-MS/MS (The Quantitative Gold Standard)

Purpose: To definitively prove the existence and abundance of 6mA in your sample.

Step-by-Step Methodology:

-

Genomic DNA Extraction: Use a silica-column based kit.[1] Crucial: Avoid phenol-chloroform if possible to prevent oxidation artifacts.[1]

-

RNA Depletion (The Most Critical Step):

-

Nucleoside Digestion:

-

Incubate DNA with DNA Degradase Plus (or a mix of DNase I, Phosphodiesterase I, and Benzonase) for 2-4 hours at 37°C.[1]

-

Target: Complete hydrolysis to single nucleosides.

-

-

UHPLC Separation:

-

Triple Quadrupole MS/MS Detection:

-

Quantification: Calculate the 6mA/dA ratio using a standard curve of pure nucleosides.

Protocol B: SMRT Sequencing (The Mapping Standard)

Purpose: To identify exactly WHERE in the genome 6mA is located.

Mechanism: PacBio SMRT sequencing monitors the kinetics of the DNA polymerase. When the polymerase encounters a methylated base, it pauses. This pause is recorded as the Inter-Pulse Duration (IPD) .[1][6]

Workflow:

-

Library Prep: Construct SMRTbell libraries without PCR amplification (PCR erases methylation marks).

-

Sequencing: Run on PacBio Sequel IIe or Revio systems.[1] Target high coverage (>50x) to distinguish signal from noise.

-

Kinetic Analysis (Bioinformatics):

-

Use the IPD ratio : The delay of the polymerase at a specific base compared to an unmethylated control.

-

Threshold: 6mA typically shows a high IPD ratio at the template position and a secondary peak on the complementary strand.

-

-

Filtration: Filter reads against a bacterial metagenomic database to ensure "6mA peaks" are not simply E. coli contamination.

Visualization: The Validation Workflow

Figure 2: Decision Tree for 6mA Validation. Note the mandatory bacterial QC step and the divergence into Mass Spec (Quant) and SMRT (Map).

Part 4: Functional Significance & Therapeutic Targets

Glioblastoma Multiforme (GBM)

GBM is characterized by aggressive stem-like cells.[1]

-

Mechanism: ALKBH1 is highly expressed in normal tissue but often dysregulated in GBM.[1]

-

Therapeutic Hypothesis: Inhibition of ALKBH1 in GSCs leads to an increase in 6mA. Surprisingly, in this specific chromatin context, high 6mA represses the transcription of genes required for tumor growth and self-renewal.

-

Drug Target: Small molecule inhibitors of the ALKBH1 dioxygenase domain are currently under investigation to force tumor differentiation.

Mitochondrial Dysfunction & Heart Failure[5]

-

Mechanism: METTL4 acts as a mitochondrial DNA writer.[1] Under stress (e.g., hypoxia), METTL4 expression spikes, coating mtDNA in 6mA.[1]

-

Consequence: The mitochondrial transcription machinery (POLRMT) cannot process high-density 6mA, leading to transcriptional stalling, loss of respiratory chain subunits, and cardiomyocyte death.[1]

-

Drug Target: METTL4 inhibitors could serve as cardioprotective agents during ischemic events.[1]

Comparative Data: 6mA in Model Organisms[8]

| Organism | Abundance (6mA/dA) | Primary Writer | Primary Eraser | Key Function |

| E. coli (Bacteria) | ~2.0% | Dam | N/A | Defense, Replication |

| C. elegans (Worm) | ~0.1 - 0.4% | DAMT-1 | NMAD-1 | Transposon suppression |

| D. melanogaster (Fly) | ~0.07% | DMAD (Eraser driven) | DMAD | Embryonic development |

| H. sapiens (Human) | <0.001% (Trace) | METTL4 | ALKBH1 | Glioblastoma, mtDNA stress |

Part 5: References

-

Greer, E. L., et al. (2015).[1] "DNA Methylation on N6-Adenine in C. elegans." Cell. [1]

-

Xiao, C. L., et al. (2018).[1][2][7] "N6-Methyladenine DNA Modification in the Human Genome." Molecular Cell.

-

Xie, Q., et al. (2018).[1][2][7] "N6-methyladenine DNA Modification in Glioblastoma." Cell.

-

Kong, Y., et al. (2022).[1] "Evaluation of N6-methyldeoxyadenosine antibody-based genomic profiling in eukaryotes." Genome Research.

-

Zhang, G., et al. (2020).[1] "METTL4 catalyzes N6-methylation of adenosine in DNA and RNA."[1][3] Cell Research. [1]

-

Flusberg, B. A., et al. (2010).[1] "Direct detection of DNA methylation during single-molecule, real-time sequencing."[1][6][8] Nature Methods.[1]

Sources

- 1. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 2. N6-Methyladenine in Eukaryotic DNA: Tissue Distribution, Early Embryo Development, and Neuronal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pacb.com [pacb.com]

- 7. DNA N6-Methyladenine Modification in Eukaryotic Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

The Adenosine Dichotomy: A Technical Guide to Extracellular Signaling and Intracellular Metabolism

The following technical guide is structured to provide a mechanistic deep-dive into the dual nature of adenosine, designed for an audience of drug discovery scientists and researchers.

Executive Summary

Adenosine is a Janus-faced molecule in mammalian physiology. Extracellularly, it functions as a potent autacoid and "retaliatory metabolite," signaling tissue stress and modulating immune responses via G-protein coupled receptors (GPCRs). Intracellularly, it acts as a critical metabolic intermediate, governing the methylation cycle (via the SAH axis) and cellular energy homeostasis (via the AMP/ATP axis).

For drug developers, the challenge lies not in targeting one pool, but in understanding the kinetic equilibrium between them. This guide dissects the mechanisms, transport dynamics, and experimental protocols necessary to interrogate adenosine biology with precision.

Part 1: The Extracellular Landscape (The Signaling Hub)

Extracellular adenosine concentrations are normally maintained in the low nanomolar range (<30-200 nM) but can surge 100-fold during hypoxia or inflammation. This pool is primarily regulated by the CD39/CD73 ecto-enzymatic axis , which hydrolyzes released ATP/ADP into AMP and finally adenosine.[1][2]

Receptor Architecture and Signal Transduction

Adenosine signals through four P1 receptor subtypes.[3] The distinct G-protein coupling of these receptors allows adenosine to act as a physiological switch, often exerting opposing effects depending on the receptor density and tissue context.

-

A1 & A3 (G

i/o): Inhibit adenylyl cyclase (AC), decrease cAMP, and activate K+ channels (hyperpolarization). Critical for neuroprotection and reducing heart rate. -

A2A & A2B (G

s): Activate AC, increase cAMP, and trigger PKA/EPAC pathways. A2A is the primary driver of immunosuppression in the tumor microenvironment (TME).

Visualization of Signaling Pathways

The following diagram illustrates the divergent signaling cascades triggered by extracellular adenosine.

Caption: Divergent G-protein coupling of Adenosine Receptors. A1/A3 inhibit cAMP via Gi, while A2A/A2B stimulate cAMP via Gs.[4]

Part 2: The Intracellular Landscape (The Metabolic Engine)

Intracellularly, adenosine is not a signaling molecule but a substrate. Its lifecycle is governed by the "Metabolic Sink" hypothesis: intracellular enzymes (primarily Adenosine Kinase) maintain cytosolic adenosine at extremely low levels, creating a concentration gradient that drives uptake.

Key Metabolic Regulators

-

Adenosine Kinase (ADK): The high-affinity (

~1 -

Adenosine Deaminase (ADA): A lower-affinity enzyme (

~20-100 -

SAH Hydrolase (SAHH): This enzyme hydrolyzes S-adenosylhomocysteine (SAH) into adenosine and homocysteine.[5][6] Because the reaction is reversible and equilibrium favors SAH synthesis, efficient removal of adenosine by ADK is obligatory to prevent SAH accumulation. High SAH is a potent inhibitor of methyltransferases , linking adenosine metabolism directly to epigenetic regulation.

Visualization of Metabolic Pathways

Caption: The Intracellular Metabolic Sink. ADK drives the cycle by removing Adenosine, preventing SAH accumulation and inhibition of methylation.

Part 3: The Dynamic Interface (Transport & Equilibrium)

The connection between the extracellular signaling pool and the intracellular metabolic pool is mediated by Nucleoside Transporters (NTs).[5][7]

Transporter Classes[3]

-

Equilibrative Nucleoside Transporters (ENTs): (SLC29 family).[3] ENT1 and ENT2 are bidirectional.[8] They facilitate diffusion down the concentration gradient. Because ADK keeps intracellular adenosine low, ENTs typically function as uptake channels. However, during hypoxia (when ATP is depleted and ADK fails), the gradient reverses, and ENTs facilitate adenosine efflux .

-

Concentrative Nucleoside Transporters (CNTs): (SLC28 family).[3] These are Na+-coupled symporters that actively pump adenosine into the cell against the gradient.[8]

Drug Development Insight: ENT1 inhibitors (e.g., Dipyridamole) block uptake, thereby elevating extracellular adenosine levels. This potentiates A2A receptor signaling, which is a desired effect in cardiovascular therapy (vasodilation) but a potential liability in oncology (immunosuppression).

Part 4: Experimental Protocols

To study these systems effectively, one must prevent the rapid interconversion of adenosine metabolites during sample handling.[9]

Protocol 1: Dual-Compartment Quantification via HPLC

This protocol is designed to measure absolute levels of adenosine, AMP, and ATP in both media and cell lysates, ensuring the "Metabolic Sink" is frozen at the moment of collection.

Mechanism of Action: The use of ice-cold trichloroacetic acid (TCA) or perchloric acid (PCA) instantly precipitates proteins and halts enzymatic activity (ADK/ADA/CD73). Neutralization is critical for column stability.

Step-by-Step Workflow:

-

Preparation:

-

Prime HPLC (C18 column) with mobile phase: 10 mM phosphate buffer (pH 6.0) with a methanol gradient (0-20%).

-

Prepare Stop Solution: 0.4 M Perchloric Acid (PCA) on ice.

-

-

Extracellular Sampling (Media):

-

Collect 500

L of cell culture supernatant. -

Immediately add 500

L of ice-cold 0.4 M PCA. Vortex. -

Centrifuge at 14,000 x g for 2 min at 4°C.

-

Neutralize supernatant with KHCO3 to pH 6-7. Remove K-perchlorate precipitate by centrifugation.

-

-

Intracellular Sampling (Lysates):

-

Wash adherent cells 2x with ice-cold PBS (removes extracellular contamination).

-

Add 300

L ice-cold 0.4 M PCA directly to the monolayer. Scrape cells. -

Sonicate for 10s on ice (disrupts membranes).

-

Centrifuge and neutralize as above.

-

-

Analysis:

-

Inject 20

L into HPLC. Detect absorbance at 254 nm. -

Self-Validation Step: Spike a parallel sample with a known concentration of internal standard (e.g., 2-Chloroadenosine) before extraction. Recovery must be >85% for the assay to be valid.

-

Protocol 2: Functional cAMP Accumulation Assay

Validates the activity of Gs-coupled receptors (A2A/A2B) in response to drug candidates.

-

Seeding: Plate cells expressing the target receptor (e.g., HEK-A2A) in 96-well plates.

-

Pre-treatment: Incubate with Rolipram (PDE4 inhibitor, 10

M) for 30 min. Causality: This prevents the degradation of generated cAMP, amplifying the signal-to-noise ratio. -

Induction: Add Adenosine or Agonist (e.g., CGS21680) for 15 min.

-

Lysis & Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.

-

Data: Plot log(agonist) vs. FRET signal to determine EC50.

Part 5: Therapeutic Targeting & Drug Development

The table below contrasts strategies for targeting extracellular signaling versus intracellular metabolism.

| Target | Location | Mechanism | Therapeutic Indication | Drug Examples |

| A2A Receptor | Extracellular | Antagonist (Block Gs signaling) | Cancer Immunotherapy (Reverses T-cell suppression) | Ciforadenadine, Istradefylline |

| A1 Receptor | Extracellular | Agonist (Activate Gi signaling) | Neuropathic Pain, Arrhythmia | Adenosine (Adenocard), Tecadenoson |

| CD73 | Extracellular | Enzyme Inhibitor (Stop Adenosine production) | Oncology (Prevents "Halo" around tumors) | Oleclumab |

| ENT1 | Membrane | Transport Inhibitor (Block Uptake) | Vasodilation, Anti-thrombotic | Dipyridamole |

| Adenosine Kinase | Intracellular | Enzyme Inhibitor (Increase Intracellular Adenosine -> Efflux) | Epilepsy, Pain (Increases local adenosine tone) | ABT-702 (Preclinical) |

References

-

Targeting adenosine for cancer immunotherapy. BMJ. [Link]

-

Targeting Adenosine Receptor Signaling in Cancer Immunotherapy. NIH/PMC. [Link]

-

Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer. Biomedicines (NIH). [Link]

-

Who Is Who in Adenosine Transport. Frontiers in Pharmacology. [Link]

-

Pharmacology of Adenosine Receptors: Recent Advancements. MDPI. [Link]

-

Optimized HPLC method to elucidate the complex purinergic signaling dynamics. Purinergic Signalling (NIH). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Targeting Adenosine Receptor Signaling in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Who Is Who in Adenosine Transport [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine metabolism – emerging concepts for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of the Equilibrative Nucleoside Transporter 1 and Activation of A2A Adenosine Receptors by 8-(4-Chlorophenylthio)-modified cAMP Analogs and Their Hydrolytic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Deoxyadenosine and its Derivatives: A Technical Guide

Executive Summary

Deoxyadenosine (dA) and its structural analogs represent a cornerstone of nucleoside antiviral and antineoplastic therapeutics.[1] From the hairy-cell leukemia treatment Cladribine to the pediatric leukemia agent Clofarabine , efficacy is dictated by precise structural modifications—specifically at the C2, N6, and 2'-sugar positions. This guide details the structural elucidation of these compounds, moving beyond basic identification to rigorous conformational analysis using NMR, Mass Spectrometry, and X-ray Crystallography.

Part 1: Physicochemical Fundamentals

Before initiating structural analysis, one must understand the dynamic nature of the dA scaffold in solution. Unlike rigid small molecules, nucleosides exist in a conformational equilibrium that dictates their biological activity.[1]

The Sugar Pucker Equilibrium

The furanose ring is never planar. It oscillates between North (N-type, C3'-endo) and South (S-type, C2'-endo) conformations.[1]

-

Biological Relevance: DNA polymerases generally recognize the S-type (B-DNA like), while RNA polymerases recognize N-type (A-DNA like).[1]

-

Analytical Implication: In 2'-deoxyadenosine, the equilibrium is biased towards the S-type (~60-70%). Modifications at the 2'-position (e.g., 2'-fluoro in Clofarabine) rigidly lock this conformation, altering binding affinity.

Syn/Anti Glycosidic Torsion

The orientation of the adenine base relative to the sugar is defined by the torsion angle

-

Anti (

): The base is extended away from the sugar (Standard Watson-Crick pairing).[1] -

Syn (

): The base sits over the sugar.[1] Bulky C8-substituents force the molecule into syn, disrupting standard helix formation.

Part 2: Core Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for solution-state conformational analysis.[1]

Mechanistic Insight:

To determine the sugar pucker, we utilize the Karplus relationship, which correlates vicinal proton-proton coupling constants (

- Coupling: A large value (>8 Hz) indicates a pseudo-diaxial arrangement typical of S-type (C2'-endo) .[1]

- Coupling: A small value (<3 Hz) often corroborates S-type dominance.[1]

Experimental Protocol: Conformational Analysis

-

Solvent Selection: Dissolve 5-10 mg of sample in DMSO-d6 (0.6 mL).

-

Why? DMSO prevents rapid exchange of hydroxyl and amino protons, allowing observation of hydrogen bonding and sugar-OH orientation. Use D2O only if exchangeable protons are not of interest.

-

-

Acquisition: Acquire 1H-NMR (min 500 MHz) with sufficient scans (ns=64) to resolve multiplet structures.

-

2D Experiments:

-

COSY/TOCSY: To trace the spin system from H1' to H5'/H5''.

-

NOESY (Mixing time 500-800ms): Critical for Syn/Anti determination. Look for cross-peaks between H8 and H1' .[1] A strong NOE indicates syn; a weak or absent NOE indicates anti.

-

Table 1: Characteristic 1H-NMR Shifts (DMSO-d6)

| Proton | Approx. Shift (ppm) | Multiplicity | Structural Diagnostic Utility |

|---|---|---|---|

| H8 | 8.1 - 8.4 | Singlet | Sensitive to C8-substitution and stacking.[1] |

| H2 | 8.1 - 8.3 | Singlet | Absent in C2-substituted analogs (e.g., Cladribine).[1] |

| NH2 | 7.2 - 7.4 | Broad Singlet | Integration verifies N6 modifications.[1] |

| H1' | 6.2 - 6.4 | Triplet/dd |

Mass Spectrometry (LC-MS/MS)

While NMR provides conformation, MS provides sequence and modification localization.[1]

Mechanistic Insight: this compound derivatives undergo characteristic Collision Induced Dissociation (CID) .[1] The weakest link is the N-glycosidic bond.[1]

-

Primary Fragmentation: Cleavage of the glycosidic bond yields the protonated base

and the sugar cation. -

Secondary Fragmentation: If the base is stable, the sugar moiety may undergo retro-Diels-Alder (RDA) type cleavages or successive water losses.

Self-Validating Protocol: Isomer Differentiation

-

Step 1: Direct Infusion or LC-MS (C18 column, 0.1% Formic Acid).[1]

-

Step 2: Isolate precursor ion

.[1] -

Step 3: Apply ramped collision energy (10-40 eV).

-

Step 4: Analyze ratio of Base Ion (

136 for dA) to Precursor.[1]-

Validation: N-alkylated adenosines fragment easily; C-nucleosides (C-C bond) are highly resistant to glycosidic cleavage.[1]

-

X-ray Crystallography

Used for defining absolute configuration and solid-state packing.[1]

-

Critical Note: Crystal packing forces can distort the sugar pucker.[1] A structure found as C3'-endo in a crystal may relax to an equilibrium in solution. Always cross-validate with NMR.[1]

Part 3: Detailed Experimental Workflow

The following diagram illustrates the logical flow from a crude synthesis reaction or biological extract to a fully characterized structural model.

Figure 1: Integrated workflow for the isolation and structural characterization of this compound derivatives.

Part 4: Case Study – Cladribine vs. Clofarabine[2][3]

This comparison highlights how minor structural changes necessitate different analytical approaches.

1. Cladribine (2-Chloro-2'-deoxyadenosine)

-

Modification: Chlorine at C2.

-

Structural Impact: The Cl atom is electron-withdrawing and bulky.[1]

-

NMR Signature: Disappearance of the H2 singlet (normally ~8.1 ppm).[1] The H8 proton shifts downfield due to the electronic effect of the pyrimidine ring modification.

-

MS Fragmentation: The isotope pattern of Chlorine (

) is immediately visible in the parent ion and the base fragment ion, providing an instant "fingerprint" validation.

2. Clofarabine (2-Chloro-2'-fluoro-arabino-adenosine)

-

Modification: Chlorine at C2 + Fluorine at C2' (Arabino config).

-

Structural Impact: The 2'-F in the arabino configuration (up) forces the sugar into a rigid C3'-endo (North) pucker, unlike the flexible native this compound.

-

NMR Signature:

Figure 2: Common MS/MS fragmentation pathway for this compound derivatives. PA = Proton Affinity.

References

-

Rosemeyer, H. (2004).[1] The Chemo-Enzymatic Synthesis of Nucleoside Analogues. Wiley-VCH.[1] (Foundational text on nucleoside chemistry and analysis).

-

Cierpicki, T., & Grembecka, J. (2014).[1] Challenges in NMR structural analysis of small molecules in drug discovery.

-

Banta-Basset, R., et al. (2013). Mass Spectrometry of Structurally Modified DNA.

-

Agilent Technologies. (2022).[1][2] Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS.

-

BenchChem. (2025).[3] A Comparative Analysis of the Cytotoxic Profiles of 2-Chloropurine Nucleoside Analogs: Cladribine and Clofarabine. [1]

-

Sigma-Aldrich. (2024).[1] NMR Deuterated Solvent Properties Reference Chart. [1]

Sources

Technical Guide: The Salvage Pathway for 2'-Deoxyadenosine

Mechanisms, Toxicity, and Therapeutic Exploitation

Executive Summary

The salvage of 2'-deoxyadenosine (dAdo) represents a critical metabolic bifurcation point in mammalian cells. Unlike its ribose counterpart (adenosine), dAdo is not a primary energy currency but a potent regulator of DNA synthesis. Its fate rests on a kinetic competition between detoxification (via Adenosine Deaminase, ADA) and phosphorylation (via Deoxycytidine Kinase, dCK).

This guide dissects the molecular architecture of this pathway, detailing how the accumulation of dATP triggers lymphotoxicity through the allosteric inhibition of Ribonucleotide Reductase (RNR). We further explore how this "lethal synthesis" is exploited pharmacologically in the treatment of Hairy Cell Leukemia (HCL) and how to rigorously quantify these metabolites using LC-MS/MS.

Part 1: Mechanistic Architecture

The Metabolic Bifurcation

Intracellular dAdo is generated primarily from the degradation of DNA or imported via nucleoside transporters (ENTs/CNTs).[1][2] Once in the cytosol, it faces two mutually exclusive fates:

-

The Catabolic Route (Detoxification):

-

The Anabolic Route (Salvage/Activation):

-

Reaction: Phosphorylation of dAdo to dAMP.[4]

-

Significance: dCK is the rate-limiting enzyme for cytosolic dAdo salvage. While Adenosine Kinase (AK) exists, its affinity for deoxy-adenosine is negligible compared to dCK. In lymphoid tissues (T-cells/B-cells), dCK activity is high, creating a "trap" where dAdo is rapidly converted to dATP.

The Mechanism of dATP Toxicity

The accumulation of dATP is not toxic due to the molecule itself, but due to its allosteric effect on Ribonucleotide Reductase (RNR) .

-

Normal Function: RNR reduces ribonucleotides (NDPs) to deoxyribonucleotides (dNDPs), the building blocks of DNA.[10][11][12]

-

Allosteric Inhibition: RNR has an "activity site" (A-site) and a "specificity site" (S-site).

-

ATP binding to the A-site activates the enzyme.[10]

-

dATP binding to the A-site induces the formation of an inactive

hexameric ring.

-

-

Consequence: This shuts down the reduction of CDP, UDP, and GDP. The cell enters "thymineless death" or general dNTP starvation, halting DNA replication and repair, leading to apoptosis.

Visualization: The Salvage vs. Detoxification Logic

Figure 1: The kinetic competition between ADA (detoxification) and dCK (activation). High dATP levels feedback to inhibit RNR, halting DNA synthesis.

Part 2: Pathophysiology & Therapeutic Targeting

The clinical relevance of this pathway is best understood through two opposing conditions: ADA Deficiency (Pathology) and Hairy Cell Leukemia Treatment (Pharmacology).

ADA Deficiency (SCID)

In Adenosine Deaminase severe combined immunodeficiency (ADA-SCID), the detox pathway is broken.

-

Mechanism: dAdo accumulates in plasma and tissues.

-

Lymphotoxicity: T-cells and B-cells possess high dCK activity. They aggressively phosphorylate the excess dAdo to dATP.

-

Result: Intracellular dATP rises >100-fold, inhibiting RNR. Lymphocytes cannot replicate DNA during clonal expansion, resulting in severe immunodeficiency.

Therapeutic Exploitation: Purine Analogs

We can hijack this pathway to treat lymphoid malignancies (e.g., Hairy Cell Leukemia) using drugs that mimic dAdo but resist ADA degradation.

| Drug | Mechanism of Action | Role of dCK |

| Pentostatin | ADA Inhibitor. A transition-state analog that tightly binds ADA ( | Indirectly relies on dCK to phosphorylate the accumulated endogenous dAdo. |

| Cladribine (2-CdA) | ADA-Resistant Analog. A chlorinated purine.[9] ADA cannot deaminate it due to the steric hindrance of the chlorine atom. | Direct Substrate. dCK phosphorylates 2-CdA to 2-CdAMP |

Part 3: Analytical Methodologies

Expertise Note: Quantifying intracellular nucleotides is fraught with artifacts. ATP concentrations are often millimolar, while dATP is micromolar. Spontaneous hydrolysis of triphosphates to diphosphates during extraction is a common error source.

Protocol 1: LC-MS/MS Quantification of Intracellular dATP

A self-validating protocol for measuring salvage flux.

Objective: Quantify dATP and dAMP levels in cultured leukemia cells to assess dCK activity.

Reagents & Equipment[13]

-

Internal Standard (IS):

-dATP (Stable isotope labeling is mandatory to correct for matrix effects and ion suppression). -

Extraction Solvent: 60% Methanol / 40% Ammonium Bicarbonate (pH 7.4) at -20°C. Avoid Perchloric Acid (PCA) for MS applications as high salt content suppresses ionization.

-

Column: Porous Graphitic Carbon (e.g., Hypercarb). Standard C18 columns cannot retain polar nucleotides.

Step-by-Step Workflow

-

Quenching & Lysis (Critical Step):

-

Rapidly wash cells (1x10^6) with ice-cold PBS.

-

Immediately add 300 µL of pre-chilled (-20°C) Extraction Solvent.

-

Why? This simultaneously lyses cells and quenches enzymatic turnover (phosphatases/kinases) without acid hydrolysis.

-

Spike 10 pmol of Internal Standard (IS) immediately.

-

-

Extraction:

-

Vortex for 30 seconds.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet debris.

-

-

LC-MS/MS Parameters:

-

Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Diethylamine (pH 9.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-5 min (3% B), 5-12 min (linear to 40% B).

-

Mode: Negative Ion Mode (ESI-). Nucleotides ionize poorly in positive mode.

-

Transitions (MRM):

-

dATP: 490.0

158.9 (Pyrophosphate loss) -

IS: 505.0

158.9

-

-

-

Data Analysis:

-

Normalize peak area of dATP to the IS.

-

Calculate concentration using a standard curve prepared in "blank" cell matrix (to account for ion suppression).

-

Protocol 2: Differential Enzymatic Assay (dCK vs. ADA)

Determining the dominant pathway in a tissue sample.

Principle: Measure the conversion of

-

Lysate Prep: Homogenize tissue in lysis buffer (50 mM Tris-HCl, 1 mM DTT, Protease Inhibitors).

-

Reaction A (Total Flux): Incubate lysate with 1 µM

-dAdo + 5 mM ATP + 10 mM -

Reaction B (dCK Only): Same as A, but pre-incubate lysate with 1 µM Pentostatin for 15 min.

-

Separation: Spot 20 µL of reaction mix onto DE-81 ion-exchange filter paper.

-

Calculation:

-

dCK Activity: Radioactivity on Filter B.

-

ADA Activity: (Total Consumption of dAdo in A) - (Activity in B). Note: This requires HPLC analysis of the flow-through to confirm dIno production if strict quantification is needed.

-

References

-

Adenosine Deaminase Deficiency. GeneReviews®. National Center for Biotechnology Information (NCBI). [Link]

-

Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. Biochemistry (2015). [Link]

-

Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates. Journal of Chromatography B (2017). [Link]

-

Mechanism of action of pentostatin and cladribine in hairy cell leukemia. Leukemia & Lymphoma (2011).[4] [Link]

-

Deoxycytidine kinase: from virus activation to resistance. Biochemical Pharmacology (2000). [Link]

Sources

- 1. Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Mechanism of action of pentostatin and cladribine in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The adenosine deaminase (ADA) metabolism [pfocr.wikipathways.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Activation of deoxycytidine kinase by deoxyadenosine: implications in this compound-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cladribine | C10H12ClN5O3 | CID 20279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Solution Structure of the dATP-Inactivated Class I Ribonucleotide Reductase From Leeuwenhoekiella blandensis by SAXS and Cryo-Electron Microscopy [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fHow ATP and dATP act as molecular switches to regulate enzymatic activity in the prototypic bacterial class Ia ribonucleotide reductase | bioRxiv [biorxiv.org]

- 15. youtube.com [youtube.com]

Stereochemistry of Glycosylation in Deoxyadenosine Synthesis: A Technical Guide

Executive Summary

The synthesis of 2'-deoxyadenosine (dA) and its analogs (e.g., Cladribine, Clofarabine) presents a distinct stereochemical challenge compared to their ribose counterparts. In ribonucleoside synthesis, the 2'-hydroxyl group acts as a directing anchor, utilizing neighboring group participation (NGP) to ensure

This guide details two field-proven methodologies to overcome this "2'-deoxy deficit": a Dynamic Kinetic Resolution (DKR) chemical approach utilizing Vorbrüggen conditions with selective precipitation, and a Biocatalytic Transglycosylation approach using nucleoside phosphorylases.

The Stereochemical Conundrum: Mechanisms of Anomerization

The core difficulty in synthesizing 2'-deoxy-

The Anomeric Effect vs. Dipole Minimization

-

Ribose Series (Easy): A 2'-O-acyl group participates in the reaction, forming a bridged intermediate that blocks the

-face, forcing the nucleobase to attack from the -

Deoxyribose Series (Hard): The reaction proceeds via a naked oxocarbenium ion. The incoming nucleobase faces two competing forces:

-

Thermodynamic Anomeric Effect: The lone pair on the ring oxygen stabilizes the axial (

) position, often making the unwanted -

Steric/Solvent Factors: Without NGP, the ratio of

is dictated by solvent polarity, temperature, and the specific Lewis acid catalyst used.

-

The "Self-Validating" Solution

To achieve high

Chemical Synthesis: Vorbrüggen Glycosylation with Dynamic Equilibration

This protocol utilizes the Silyl-Hilbert-Johnson (Vorbrüggen) reaction. The innovation lies in using a solvent system that solubilizes the

Reagents & Materials[1]

-

Donor: 1-Chloro-2-deoxy-3,5-di-O-p-toluoyl-

-D-erythro-pentofuranose (stable crystalline donor). -

Acceptor:

-Benzoyladenine or 2-Chloroadenine (silylated). -

Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Triflic Acid (TfOH).

-

Solvent System: Acetonitrile (MeCN) / Dichloromethane (DCM) or Acetone.

Step-by-Step Protocol

-

Silylation: Suspend the purine base in HMDS (Hexamethyldisilazane) with catalytic ammonium sulfate. Reflux until clear (approx. 4-6 hours). Evaporate excess HMDS under high vacuum to obtain the bis-silylated base.

-

Coupling (The Critical Step):

-

Dissolve the silylated base and the sugar donor (1.0 equiv) in anhydrous Acetonitrile (MeCN).

-

Cool to 0°C. Add TMSOTf (0.1 - 1.0 equiv) dropwise.

-

Observation Point: The reaction initially forms an

mixture.

-

-

Equilibration (Aging):

-

Stir the mixture at room temperature (20-25°C).

-

Mechanism in Action: The Lewis acid keeps the glycosidic bond labile, allowing reversible cleavage to the oxocarbenium ion.

-

Self-Validation: The

-anomer (often less soluble in polar MeCN due to crystal packing) begins to crystallize/precipitate. The

-

-

Isolation: Filter the resulting solid. Wash with cold MeCN.

-

Yield: Typically >70% isolated

-anomer.[1] -

Purity: >98%

after deprotection.

-

Mechanistic Visualization

The following diagram illustrates the solubility-driven conversion of the unwanted

Figure 1: Dynamic Kinetic Resolution (DKR) mechanism. The precipitation of the

Enzymatic Synthesis: Biocatalytic Transglycosylation

For applications requiring mild conditions (e.g., pH sensitive analogs) or where chemical waste is a concern, enzymatic transglycosylation is the superior method. This approach bypasses the "deoxy" stereochemistry problem entirely by using the inherent stereospecificity of enzymes.

The Biocatalysts

-

PNP (Purine Nucleoside Phosphorylase): Catalyzes the reversible phosphorolysis of purine nucleosides.

-

TP (Thymidine Phosphorylase): Catalyzes the reversible phosphorolysis of pyrimidine nucleosides.

Reaction Logic

Instead of coupling a base to a sugar, we transfer the deoxyribose moiety from a cheap donor (Thymidine) to the target base (Adenine) using inorganic phosphate as the shuttle.

Step-by-Step Protocol

-

Buffer Preparation: Prepare 10 mM Potassium Phosphate buffer (pH 7.2).

-

Substrate Loading: Suspend Adenine (10 mM) and Thymidine (30 mM, 3 equiv) in the buffer.

-

Note: Excess Thymidine drives the equilibrium forward.

-

-

Enzyme Addition: Add E. coli PNP and E. coli TP (immobilized enzymes are preferred for scale-up).

-

Incubation: Incubate at 50-60°C.

-

Self-Validating Check: Monitor HPLC for the disappearance of Adenine. The reaction is stereospecific; no

-anomer is formed.

-

-

Purification: Filter off the enzyme (if immobilized). The product is isolated via crystallization or resin adsorption (e.g., SP-207) to separate it from the Thymine byproduct.

Pathway Visualization

Figure 2: Ping-Pong Bi-Bi mechanism of enzymatic transglycosylation. The phosphate group acts as a catalytic shuttle, ensuring 100%

Comparative Analysis

| Feature | Chemical Synthesis (Vorbrüggen) | Enzymatic Synthesis (PNP/TP) |

| Stereoselectivity | High (>95% | Perfect (100% |

| Scalability | Excellent (kg to ton scale). | Good (limited by enzyme cost/stability). |

| Atom Economy | Lower (Requires protection/deprotection groups). | High (Direct coupling, no protecting groups). |

| Solvent | Organic (MeCN, DCM, Acetone). | Aqueous (Buffer).[2] |

| Primary Use | Bulk manufacturing of APIs (e.g., Cladribine). | High-value analogs, Green Chemistry. |

References

-

Vorbrüggen Glycosylation & Solvent Effects

-

Cladribine Synthesis Protocol

-

Enzymatic Transglycosylation

- Title: Gram-scale enzymatic synthesis of 2′-deoxyribonucleoside analogues using nucleoside transglycosylase-2.

- Source: Beilstein Journal of Organic Chemistry (2018).

-

URL:[Link]

-

Mechanistic Overview

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. Synthesis and Bioactivity of 2'-Deoxyadenosine_Chemicalbook [chemicalbook.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 2-aza-2'-deoxyadenosine: synthesis, base-pairing selectivity, and stacking properties of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Deoxyadenosine Derivatives as Methyltransferase Inhibitors

This Application Note is structured as a comprehensive technical guide for researchers investigating epigenetic modulation. It focuses on the design, evaluation, and application of deoxyadenosine derivatives as competitive inhibitors of methyltransferases (MTases).

From Structural Mimicry to Epigenetic Modulation

Executive Summary

Methyltransferases (MTases) catalyze the transfer of a methyl group from the universal donor S-adenosyl-L-methionine (SAM) to DNA, RNA, or protein substrates. Dysregulation of this process is a hallmark of cancer (e.g., MLL-rearranged leukemias) and viral replication (e.g., SARS-CoV-2 nsp14/16).

This compound derivatives function as SAM-competitive inhibitors . By retaining the adenosine recognition motif while modifying the 5'-sulfonium center or the ribose sugar, these compounds mimic the transition state or the product (S-adenosyl-L-homocysteine, SAH) of the methylation reaction. This guide details the application of these derivatives, focusing on DOT1L inhibition and viral MTase targeting , and provides validated protocols for their biochemical and cellular evaluation.

Mechanistic Principles

The Structural Basis of Inhibition

The efficacy of this compound derivatives relies on their ability to occupy the SAM-binding pocket.

-

The Adenosine Anchor: The adenine ring and sugar moiety form critical hydrogen bonds with the enzyme's "hinge" region (e.g., Val/Leu residues).

-

The 5'-Modification: Replacing the labile sulfonium ion of SAM with stable groups (e.g., 5'-amino, 5'-thio, or 5'-alkyl) creates a "dead-end" complex.

-

Selectivity: Modifications at the N6-position or 7-deaza substitution allow derivatives to exploit subtle differences in the binding pockets of specific MTases (e.g., DOT1L vs. EZH2).

Pathway Visualization: The SAM Cycle & Inhibition

The following diagram illustrates where this compound derivatives intercept the methylation cycle.

Caption: Schematic of the Methylation Cycle. This compound derivatives (Black Hexagon) compete with SAM (Blue) for the MTase active site, preventing methyl transfer.

Key Compound Classes & Properties

When selecting a probe for your study, distinguish between "Pan-MTase" inhibitors and "Target-Specific" derivatives.

| Compound Class | Representative Molecule | Target Specificity | Mechanism | Application Note |

| Sinefungin Derivatives | Sinefungin (Natural Product) | Pan-MTase (Low selectivity) | SAM Analog (C-C bond replaces S-C) | Used as a positive control in assays; high toxicity limits clinical use. |

| 5'-Amino-5'-deoxyadenosines | JNJ-646119178 (analog) | PRMT5 / DOT1L | Transition State Mimic | The 5'-amino group is often coupled with hydrophobic tails to occupy the substrate channel. |

| 5'-Methylthioadenosine (MTA) Analogs | 5'-deoxy-5'-(haloalkyl)thioadenosine | MTAP / PRMTs | Product Inhibition Mimic | Effective in MTAP-deleted cancers (synthetic lethality). |

| 7-Deaza-deoxyadenosines | EPZ-derivative precursors | DOT1L / EZH2 | SAM Competitor | 7-deaza modification increases metabolic stability and affinity. |

Experimental Protocols

Protocol A: Biochemical Inhibition Assay (MTase-Glo™)

Objective: Determine the IC50 of a this compound derivative against recombinant DOT1L or Viral nsp14. Principle: This assay couples SAH production to a luciferase signal. Since this compound derivatives compete with SAM, they reduce SAH production.

Materials:

-

Recombinant MTase (e.g., hDOT1L).

-

Substrate: Nucleosomes (for DOT1L) or capped RNA (for nsp14).

-

Cofactor: Ultra-pure SAM (Start at

concentration). -

Detection: MTase-Glo™ Reagent (Promega).

Workflow:

-

Preparation: Dilute the this compound derivative in DMSO (10-point dose response, starting at 100 µM).

-

Enzyme Mix: Add 2 µL of 2X Enzyme buffer to 384-well plate.

-

Inhibitor Addition: Add 1 µL of compound. Incubate for 15 min at RT (Critical: Pre-incubation allows the inhibitor to occupy the pocket before SAM competes).

-

Reaction Start: Add 2 µL of 2X Substrate/SAM mix.

-

Incubation: Incubate for 60 min at 30°C.

-

Detection: Add 5 µL MTase-Glo Reagent (converts SAH to ADP). Incubate 15 min.

-

Read: Add 10 µL Detection Solution (converts ADP to Luciferase signal). Read Luminescence.

Expert Insight:

False Positives: this compound derivatives can sometimes inhibit the coupling enzymes (luciferase or SAH hydrolase) used in the detection step. Always run a "counter-screen" where the compound is added after the enzymatic reaction but before detection to rule out interference.

Protocol B: Cellular Target Engagement (H3K79me2 Suppression)

Objective: Verify that the inhibitor penetrates the cell and inhibits DOT1L inside the nucleus. Target: H3K79me2 (Histone 3 Lysine 79 Dimethylation) – a specific mark of DOT1L activity.

Cell Model: MV4;11 (MLL-AF4 rearranged leukemia cells) – highly sensitive to DOT1L inhibition.

Workflow:

-

Seeding: Seed MV4;11 cells at

cells/mL in 6-well plates. -

Treatment: Treat with inhibitor (IC90 concentration) for 4 to 7 days .

-

Note: Methylation marks are stable. Unlike kinase inhibitors (minutes), MTase inhibitors require cell division to dilute existing marks. Do not assay at 24 hours.

-

-

Lysis: Harvest cells and perform Histone Extraction (Acid extraction protocol is preferred over whole cell lysis for cleaner histone bands).

-

Western Blot:

-

Primary Ab: Anti-H3K79me2 (1:1000).

-

Loading Control: Anti-Total H3 (1:5000).

-

-

Quantification: Normalize H3K79me2 signal to Total H3.

Protocol C: "Slow-Onset" Proliferation Assay

Objective: Measure phenotypic efficacy. Logic: Epigenetic silencing of oncogenes (e.g., HOXA9 in leukemia) takes time. Standard 72h MTT assays often yield false negatives.

Visual Workflow:

Caption: Extended Proliferation Workflow. Splitting and re-treating cells ensures maintenance of inhibitor concentration and allows time for the epigenetic "memory" to be erased.

Troubleshooting & Optimization

-

Solubility: this compound derivatives often have poor solubility in aqueous buffers. Use DMSO stocks (up to 50 mM) but ensure final DMSO in assay is <1%.

-

Stability: The N-glycosidic bond in some 5'-modified analogs is acid-labile. Avoid acidic buffers during storage.

-

Selectivity: If you observe toxicity in non-target cells (e.g., fibroblasts), the compound may be inhibiting essential housekeeping MTases (like PRMT1 or RNA methyltransferases).

References

-

Vertex Pharmaceuticals & Epizyme. "Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach." ACS Medicinal Chemistry Letters. (2016).

-

Cai, X. et al. "Synthesis and Structure Activity Relationship Investigation of Adenosine-containing Inhibitors of Histone Methyltransferase DOT1L." ACS Medicinal Chemistry Letters. (2015).

-

Krafczyk, R. et al. "Sinefungin Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2." Journal of the American Chemical Society. (2012).[1]

-

Promega Corporation. "MTase-Glo™ Methyltransferase Assay Technical Manual."

-

Otava, T. et al. "Novel Inhibitors of 2′-O-Methyltransferase of the SARS-CoV-2 Coronavirus." International Journal of Molecular Sciences. (2021).

Sources

Application Notes and Protocols for the Preparation of 2'-Deoxy-L-adenosine in Cell Culture Experiments

Introduction: The Significance of 2'-Deoxy-L-adenosine in Cellular Research

2'-Deoxy-L-adenosine, a synthetic L-nucleoside analog, has emerged as a molecule of significant interest for researchers in virology and oncology. Structurally similar to the naturally occurring 2'-deoxyadenosine, its unique stereochemistry confers distinct biological activities. Primarily, it is recognized as a potent and selective inhibitor of the hepatitis B virus (HBV) replication[1][2]. Its mechanism of action involves cellular uptake and subsequent phosphorylation to its active triphosphate form, which then acts as a chain terminator during viral DNA synthesis[3]. Furthermore, studies have demonstrated its cytotoxic effects on various cancer cell lines, inducing apoptosis and inhibiting cell proliferation[4][5][6].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper preparation and handling of 2'-Deoxy-L-adenosine for robust and reproducible cell culture experiments. The protocols outlined herein are designed to ensure the integrity of the compound and the validity of the experimental results.

Physicochemical Properties and Solubility Characteristics

A thorough understanding of the physicochemical properties of 2'-Deoxy-L-adenosine is paramount for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N₅O₃ | |

| Molecular Weight | 251.24 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | DMSO: ≥ 31.25 mg/mL (124.38 mM) | |

| Water: Sparingly soluble |